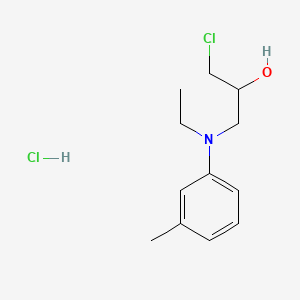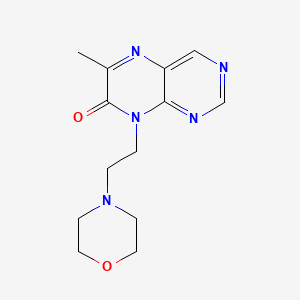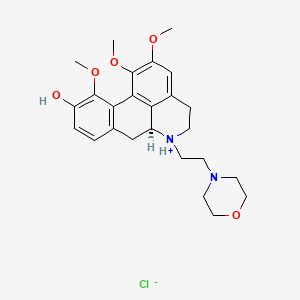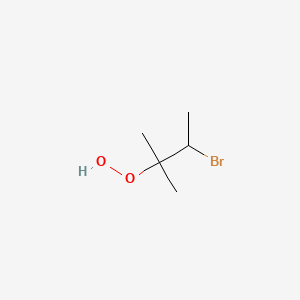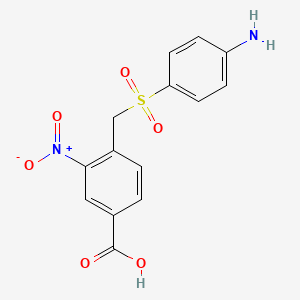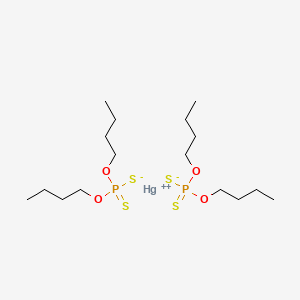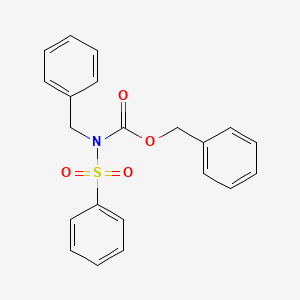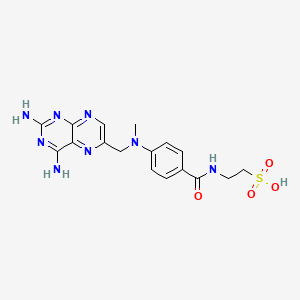
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid is a chemical compound known for its unique structure and properties It is a derivative of pteroyl, which is a part of the folate family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid involves several steps. One common method includes the attachment of an aminoethanesulfonic acid group to the pteroyl structure. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in industrial processes, such as the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A well-known folate derivative used in cancer treatment.
Folic Acid: A vitamin essential for various biological functions.
Leucovorin: A folate analog used to enhance the effects of certain chemotherapy drugs.
Uniqueness
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid is unique due to its specific structure and properties, which differentiate it from other folate derivatives. Its unique aminoethanesulfonic acid group provides distinct chemical and biological characteristics, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
113811-46-4 |
|---|---|
Fórmula molecular |
C17H20N8O4S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C17H20N8O4S/c1-25(9-11-8-21-15-13(22-11)14(18)23-17(19)24-15)12-4-2-10(3-5-12)16(26)20-6-7-30(27,28)29/h2-5,8H,6-7,9H2,1H3,(H,20,26)(H,27,28,29)(H4,18,19,21,23,24) |
Clave InChI |
HFSREEVSCDYOCF-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


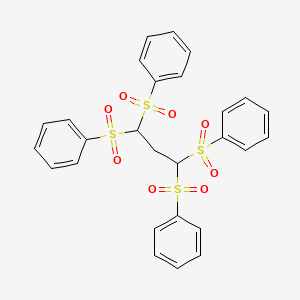
![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
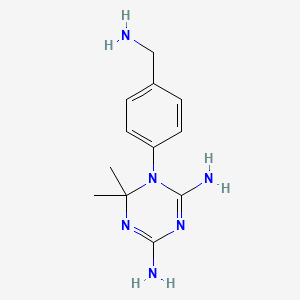
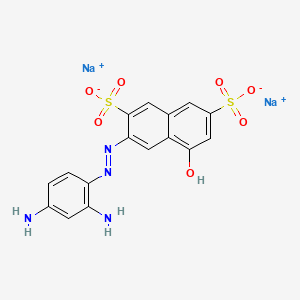
![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
